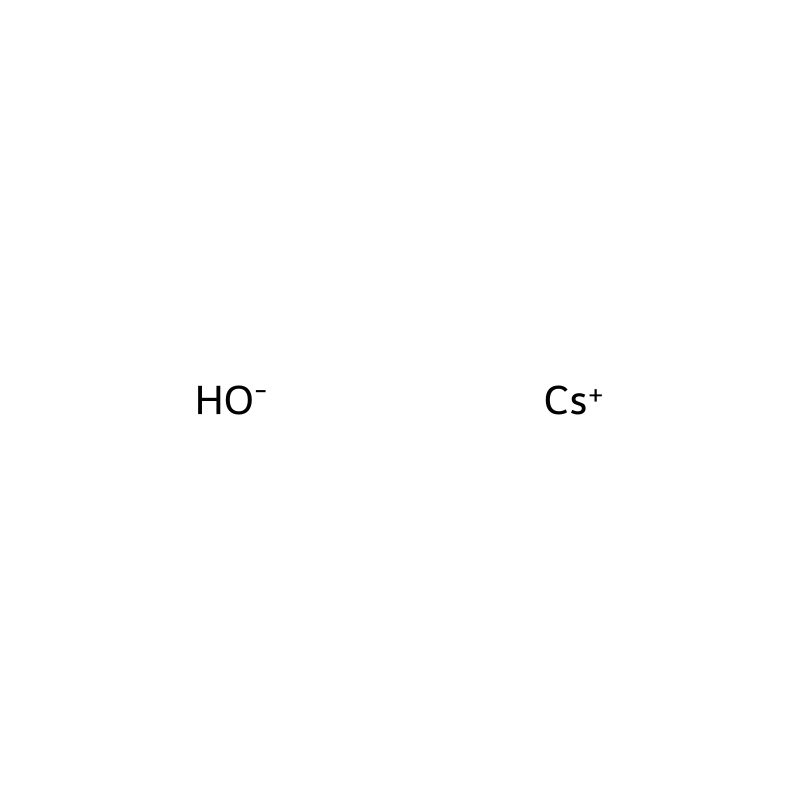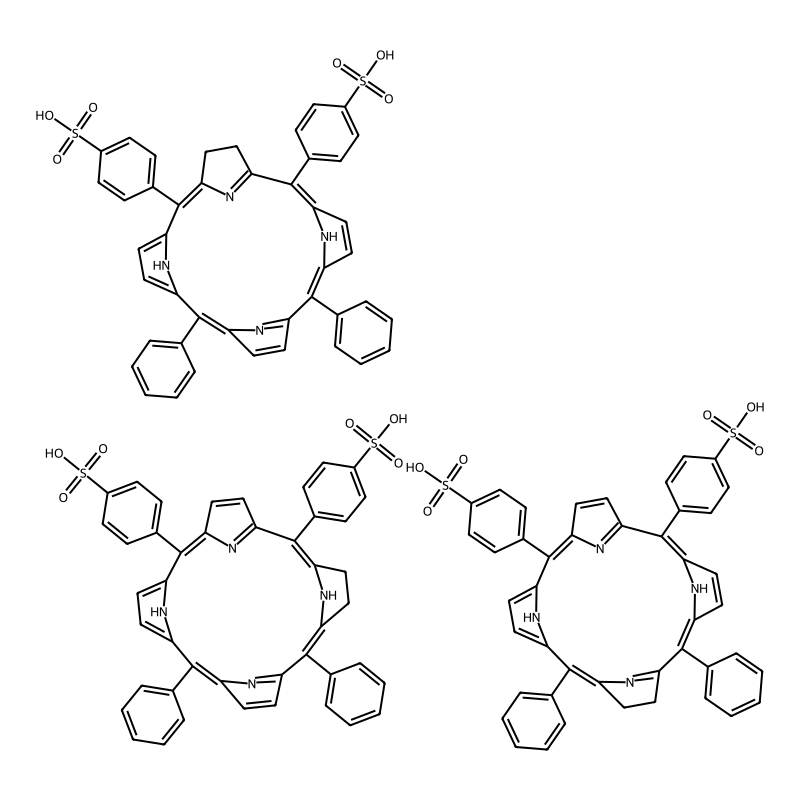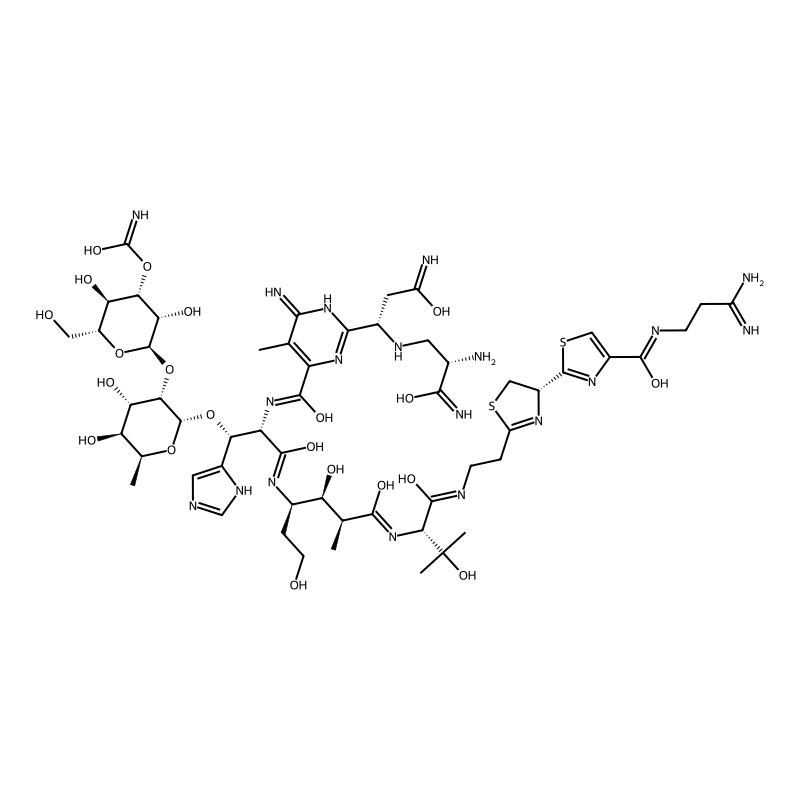Cesium hydroxide
CsHO

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CsHO
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in ethanol
Soluble in about 25 parts water, much heat being evolved
300 g/100 g water at 30 °C
Solubility in water, g/100ml at 15 °C: 395 (very good)
(59°F): 395%
Canonical SMILES
Material Science:
- Synthesis of novel materials: CsOH is used as a precursor in the synthesis of various materials with specific functionalities, including:
- Lithium substituted cesium and cesium aluminosilicate based geopolymers: These materials have potential applications as refractory materials due to their high-temperature resistance [].
- Cesium structures of 1,8-naphthalimides substituted carboxylic ligands: These materials hold promise for applications in optoelectronic devices [].
Fundamental Chemistry:
- Understanding aqueous base dissociation: CsOH serves as a model system for studying the dissociation of strong bases in water clusters. This research helps improve the understanding of fundamental chemical processes at the molecular level [].
- Evaporative cooling: Recent research explored the use of CsOH molecules for achieving evaporative cooling of compounds []. This discovery could lead to new methods for controlling chemical reactions and impact various fields, including atmospheric science and energy production technologies.
Other Research Applications:
Cesium hydroxide, with the chemical formula CsOH, is a strong base formed from the alkali metal cesium. It appears as a colorless or yellowish crystalline solid, often encountered in aqueous solutions due to its highly hygroscopic nature. Cesium hydroxide is known for being the strongest of the alkali metal hydroxides, with a pK_a value of approximately 15.76, indicating its high basicity and reactivity compared to other hydroxides like sodium hydroxide and potassium hydroxide
Cesium hydroxide poses several safety concerns:
The biological activity of cesium hydroxide is limited due to its strong corrosive properties. It can cause severe burns upon contact with skin or mucous membranes. In laboratory settings, it is used cautiously as a reagent but is not typically employed in biological applications due to its high toxicity and reactivity .
Cesium hydroxide can be synthesized through various methods:
- Direct Reaction: The most straightforward method involves the reaction of cesium metal with water, as previously mentioned.
- Hydration of Cesium Oxide: Another method includes the hydration of cesium oxide (Cs_2O):
- Electrolysis: Electrolysis of cesium chloride solutions can also yield cesium hydroxide as a byproduct .
Cesium hydroxide has several industrial and research applications:
- Glass Industry: It is utilized in glass production for its ability to dissolve silica, allowing for analytical processes in glass manufacturing .
- Microelectromechanical Systems: Due to its anisotropic etching properties, cesium hydroxide is used in fabricating microelectromechanical systems by selectively etching silicon .
- Catalysis: It serves as a catalyst in various organic reactions due to its strong basicity .
Research has indicated that cesium hydroxide can interact violently with oxidizing agents such as perchlorates and chlorates, leading to potential hazards in laboratory environments. It may also react with moisture in the air, producing heat that could ignite combustible materials . Studies have explored its interactions with metal oxides, revealing significant reactivity that can lead to the formation of complex compounds .
Cesium hydroxide shares similarities with other alkali metal hydroxides but exhibits unique properties due to the presence of cesium. Here are some comparable compounds:
| Compound | Chemical Formula | pK_a | Unique Properties |
|---|---|---|---|
| Sodium Hydroxide | NaOH | 15.00 | Commonly used in laboratories and industry |
| Potassium Hydroxide | KOH | 13.50 | Less reactive than cesium hydroxide |
| Rubidium Hydroxide | RbOH | ~15.00 | Similar reactivity but less common |
| Lithium Hydroxide | LiOH | ~14.00 | Used in batteries; less soluble than others |
Cesium hydroxide's unique characteristics include its extreme reactivity and ability to dissolve glass, making it distinct among alkali metal hydroxides . Its high cost and reactivity limit its widespread use compared to sodium or potassium hydroxides.
Industrial production of cesium hydroxide employs several methodologies, with the most prominent being sulfuric acid digestion of cesium-containing ores and electrolytic production from cesium salts [1]. These methods have been refined over decades to achieve optimal yields and purity levels required for commercial applications [3].
Sulfuric Acid Digestion of Cesium Ores
The sulfuric acid digestion process represents one of the most established industrial routes for cesium hydroxide production [1]. This method begins with cesium-containing ores, with pollucite being the preferred source due to its high cesium content of approximately 20-24% by weight [1]. The process involves several distinct stages that transform the raw ore into purified cesium hydroxide.
The initial step involves grinding the pollucite ore to achieve a particle size where 90% of the material is less than 100 μm [1]. This size reduction increases the surface area available for chemical reaction, enhancing extraction efficiency [5]. The ground ore undergoes digestion with a hyperstoichiometric quantity of sulfuric acid, typically 10-15% excess over the stoichiometric requirement [5]. Experimental findings have demonstrated that excessive acid quantities can actually decrease yield—a 50% excess reduces cesium recovery by approximately 13%, while a 100% excess can lower recovery by as much as 45% [5].
The digestion process is conducted at elevated temperatures, typically above 90°C, with optimal results achieved at 100-120°C [1]. The reaction duration is critical, with a minimum of 2-3 hours required, though 4 hours has been identified as the optimal leach time that produces mass recovery of not less than 90% with cesium content of not less than 23% in the cesium alum [5]. The reaction can be performed at atmospheric pressure or under excess pressure of 0.5-6 bar [1].
During digestion, cesium aluminum sulfate hydrate (cesium alum) forms as an intermediate product [1]. The addition of aluminum, typically as aluminum sulfate, ensures sufficient aluminum availability for cesium alum formation, preventing potential yield losses [1]. The hot cesium alum solution is separated from ore residues through decanting, filtering, or centrifuging, with multiple separations often performed to maximize cesium recovery [1].
The separated cesium alum solution undergoes cooling to crystallize the cesium alum, which is then purified through recrystallization [1]. This step is crucial for removing impurities, particularly other alkali metal compounds [1]. The purified cesium alum is subsequently treated to precipitate aluminum, forming cesium sulfate solution [1].
The final conversion to cesium hydroxide occurs through reaction with barium hydroxide or strontium hydroxide (with barium hydroxide being preferred) in a process known as causticization [1]. The resulting cesium hydroxide solution is then concentrated and further purified to meet commercial specifications [1].
Table 1: Optimal Parameters for Sulfuric Acid Digestion of Pollucite Ore
| Parameter | Optimal Value | Effect on Recovery |
|---|---|---|
| Particle size | 90% < 100 μm | Increases surface area for reaction [1] |
| Acid concentration | 40-55% | Provides sufficient reactant without yield loss [5] |
| Digestion temperature | 100-120°C | Ensures complete reaction [1] |
| Digestion time | 4 hours | Achieves >90% mass recovery with >23% cesium content [5] |
| Acid excess | 10-15% over stoichiometric | Higher excess decreases yield [5] |
Electrolytic Production from Cesium Salts
Electrolytic production represents another significant industrial route for cesium hydroxide synthesis [8]. This method involves the electrolysis of cesium salts, particularly cesium chloride, to produce cesium metal, which subsequently reacts with water to yield cesium hydroxide [8] [9].
The electrolytic process begins with the preparation of a cesium salt solution, typically cesium chloride, which serves as the electrolyte [9]. When an electric current passes through this solution, electrolysis occurs, resulting in the deposition of cesium metal at the cathode [8]. The electrolytic cell design must account for cesium's high reactivity, often incorporating inert electrodes and controlled atmospheres to prevent unwanted side reactions [9].
The deposited cesium metal is highly reactive and can be directly converted to cesium hydroxide through controlled reaction with water [8]. This reaction is highly exothermic and must be carefully managed to prevent excessive heat generation and potential safety hazards [9]. The resulting cesium hydroxide solution typically undergoes further purification steps to remove trace impurities and achieve the desired concentration [8].
An alternative approach involves the direct electrolysis of cesium chloride solutions to produce cesium hydroxide without isolating the metal intermediate [9]. This process requires specialized cell designs that separate the anodic and cathodic compartments to prevent recombination of the products [9].
The electrolytic method offers several advantages, including the potential for high purity products and the ability to produce concentrated cesium hydroxide solutions directly [8]. However, it typically requires more sophisticated equipment and higher energy inputs compared to the ore digestion process [9].
Laboratory-Scale Preparation Techniques
Laboratory-scale preparation of cesium hydroxide employs methods that are more suitable for smaller quantities and potentially higher purity requirements [8]. These techniques are valuable for research applications and specialized uses where commercial-grade material may not be suitable [14].
Metathesis Reactions with Barium Hydroxide
Metathesis reactions represent one of the most common laboratory methods for preparing cesium hydroxide [8]. This approach involves the reaction between a soluble cesium salt, typically cesium sulfate, and barium hydroxide [8]. The reaction proceeds according to the following equation:
Cs₂SO₄ + Ba(OH)₂ → 2CsOH + BaSO₄↓
The driving force for this reaction is the formation of barium sulfate, which has very low solubility in water and precipitates from the solution [8]. This precipitation shifts the equilibrium toward the formation of cesium hydroxide [15].
In a typical laboratory procedure, cesium sulfate solution is heated under reflux to boiling [1]. A suspension of barium hydroxide monohydrate in water is separately heated to approximately 95°C [1]. The hot barium hydroxide suspension is then added to the boiling cesium sulfate solution with intensive stirring [1]. The reaction is monitored by testing small samples of the reaction mixture with cesium hydrogen carbonate solution or barium salt solution to ensure stoichiometric completion [1].
After the reaction is complete, the barium sulfate precipitate is removed by filtration, and the resulting cesium hydroxide solution can be concentrated as needed [1]. This method produces cesium hydroxide solutions of relatively high purity, though further purification steps may be necessary for certain applications [15].
The metathesis approach offers several advantages for laboratory-scale preparation, including relatively mild reaction conditions, straightforward equipment requirements, and good yields [8]. However, careful attention must be paid to the stoichiometry and reaction completeness to ensure optimal results [1].
Hydration of Cesium Oxide
Another laboratory method for preparing cesium hydroxide involves the hydration of cesium oxide [10] [12]. Cesium oxide (Cs₂O) reacts readily with water to form cesium hydroxide according to the following reaction:
Cs₂O + H₂O → 2CsOH
This reaction proceeds rapidly due to the high reactivity of cesium oxide with water [12]. The hydration process is highly exothermic, releasing significant heat that must be controlled during the reaction [10].
Research on the hydration mechanism has revealed interesting insights into the molecular-level processes involved [10]. Studies using density functional theory and ab initio calculations have examined the ionic dissociation of cesium hydroxide in water clusters [10]. These investigations have shown that the cesium-hydroxide bond lengthens significantly with the addition of water molecules, from 2.46 Å for a single water molecule to 3.08 Å for four water molecules [10] [12].
Interestingly, three water molecules are sufficient to initiate the dissociation of cesium hydroxide, though this dissociation is considered incomplete as a weak cesium-hydroxide stretch mode remains detectable [10]. Complete dissociation occurs with four water molecules, at which point the cesium-hydroxide mode is no longer observable [10] [12].
While the hydration of cesium oxide represents a conceptually simple approach to cesium hydroxide synthesis, practical implementation in the laboratory requires careful handling due to cesium oxide's extreme reactivity with moisture [12]. The process typically involves controlled addition of water to cesium oxide under inert conditions to manage the reaction rate and heat evolution [10].
Purification and Crystallization Processes
After initial synthesis, cesium hydroxide typically requires purification to remove impurities and achieve the desired quality specifications [1]. Purification processes vary depending on the synthesis route and the specific impurities present [13].
For cesium hydroxide produced via the sulfuric acid digestion route, purification begins during the intermediate stages with the recrystallization of cesium alum [1]. This recrystallization process effectively removes many impurities, particularly other alkali metal compounds [1]. Multiple recrystallization cycles may be performed to achieve higher purity levels, with each cycle typically improving purity but potentially reducing overall yield [1].
Following the conversion of purified cesium alum to cesium hydroxide, additional purification steps may be employed [13]. These can include treatment with activated carbon to remove organic impurities and coloration, followed by filtration to remove the carbon and any other solid impurities [1]. The solution may also undergo ion exchange processes to remove specific ionic impurities [13].
Crystallization of cesium hydroxide from solution represents another important purification technique [13]. This process involves concentrating the cesium hydroxide solution, often under reduced pressure to avoid excessive heating, followed by controlled cooling to induce crystallization [13]. The crystals that form are separated from the mother liquor, which contains concentrated impurities [1].
For the highest purity requirements, multiple crystallization cycles may be performed [13]. Each cycle typically involves dissolving the crystals in purified water, filtering the solution, and recrystallizing under controlled conditions [13]. This process effectively removes both soluble and insoluble impurities [13].
An alternative purification approach for cesium compounds involves thermal treatment [19]. In this method, the dry salt is heated to 450-470°C for approximately 30 minutes [19]. After cooling, sufficient distilled water is added to form a saturated solution, which is then filtered [19]. This treatment destroys trace organic impurities and removes certain trace metals including iron, calcium, and aluminum as oxides or hydrated oxides [19].
The purification and crystallization processes must be carefully controlled to achieve the desired purity while maintaining acceptable yields [13]. Factors such as temperature, concentration, cooling rate, and seeding can significantly influence crystal quality and purity [13].
For analytical and reference standards, even more stringent quality control metrics may be applied [20]. For example, the National Institute of Standards and Technology (NIST) produces Standard Reference Material for cesium with certified mass fractions and detailed uncertainty analyses [20]. These standards undergo extensive characterization using multiple independent analytical methods, such as inductively coupled plasma optical emission spectrometry (ICP-OES) [20].
Quality control for commercial cesium hydroxide also includes physical parameters such as appearance, particle size distribution, and moisture content [21]. High-purity grades are typically specified as white crystalline powders with controlled particle size distributions [21]. For liquid formulations, such as 50% aqueous solutions, specifications include appearance (clear liquid), density, and concentration [21].
The analytical methods employed for quality control include titration for purity determination, atomic spectroscopy techniques for trace element analysis, ion chromatography for anion impurities, and various physical testing methods [17] [20]. These methods must be validated and calibrated using appropriate reference standards to ensure accurate and reliable results [20].
Physical Description
DryPowder, WetSolid
COLOURLESS-TO-YELLOW HYGROSCOPIC CRYSTALS.
Colorless or yellowish, crystalline solid.
Colorless or yellowish, crystalline solid. [Note: Hygroscopic (i.e., absorbs moisture from the air).]
Color/Form
Colorless or yellowish, fused, crystalline mass
Density
3.68 g/cu cm
3.68 g/cm³
3.68
Melting Point
342.3 °C
272 °C
522°F
UNII
GHS Hazard Statements
H302 (95.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.19%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (38.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (38.21%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (38.21%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
0 mmHg (approx)
Pictograms



Corrosive;Irritant;Health Hazard
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
By adding barium hydroxide to an aqueous solution of cesium sulfate.
General Manufacturing Information
Cesium hydroxide (Cs(OH)): ACTIVE
If cesium is exposed to air, explosion-like oxidation to form cesium superoxide ... occurs; contact with water results in a vigourous reaction to form cesium hydroxide and hydrogen gas, which may ignite spontaneously
Storage Conditions
Cesium hydroxide must be stored in silver or platinum and out of contact with air because of its reactivity with glass and carbon dioxide.
Keep tightly closed
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas.








